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molecular formula C14H15NO B111105 (2-(Benzyloxy)phenyl)methanamine CAS No. 108289-24-3

(2-(Benzyloxy)phenyl)methanamine

Cat. No. B111105
M. Wt: 213.27 g/mol
InChI Key: KOGOOCNDBVXUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04727067

Procedure details

In a Soxhlet apparatus 18.4 g of lithium aluminium hydride in 1800 ml of dry ether are boiled under a nitrogen atmosphere at a bath temperature of 70°, 5.3 g of 2-benzyloxybenzamide being introduced into the Soxhlet thimble. After 21 hours the reaction mixture is immersed in an ice bath, and 18.4 ml of water, 18.4 ml of 15% sodium hydroxide solution and 55 ml of water are added dropwise in succession, whilst stirring. The temperature may be allowed to rise to a maximum of +10°. Stirring of the mixture is then continued at 20° and the resulting precipitate is suction-filtered and washed with ether. The filtrate is concentrated by evaporation in vacuo and the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours, whilst cooling with ice. The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered, washed with water and ether and dried in vacuo. Melting point 190°-191°.
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17]([NH2:19])=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>CCOCC>[CH2:7]([O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[CH2:17][NH2:19])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1800 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)N)C=CC=C1
Step Three
Name
Quantity
18.4 mL
Type
reactant
Smiles
O
Name
Quantity
18.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
55 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to a maximum of +10°
STIRRING
Type
STIRRING
Details
Stirring of the mixture
CUSTOM
Type
CUSTOM
Details
is then continued at 20°
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is suction-filtered
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation in vacuo
STIRRING
Type
STIRRING
Details
the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
FILTRATION
Type
FILTRATION
Details
The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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